molecular formula C15H10N2O2 B12560105 (Z)-3-Cyano-4'-nitrostilbene CAS No. 159394-72-6

(Z)-3-Cyano-4'-nitrostilbene

Cat. No.: B12560105
CAS No.: 159394-72-6
M. Wt: 250.25 g/mol
InChI Key: TUDDRKKJHAHZAS-PLNGDYQASA-N
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Description

(Z)-3-Cyano-4’-nitrostilbene is an organic compound characterized by the presence of a cyano group and a nitro group attached to a stilbene backbone. Stilbenes are a group of compounds known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic materials. The (Z)-configuration indicates that the cyano and nitro groups are on the same side of the double bond, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Cyano-4’-nitrostilbene typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide and an aldehyde or ketone. For (Z)-3-Cyano-4’-nitrostilbene, the starting materials are usually 4-nitrobenzaldehyde and a suitable phosphonium ylide derived from 3-cyanobenzyl bromide. The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (Z)-3-Cyano-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Reduction: (Z)-3-Cyano-4’-aminostilbene.

    Oxidation: (Z)-3-Carboxy-4’-nitrostilbene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

(Z)-3-Cyano-4’-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Biology and Medicine

In biological research, derivatives of (Z)-3-Cyano-4’-nitrostilbene are studied for their potential as fluorescent probes and imaging agents due to their photophysical properties.

Industry

In the industrial sector, (Z)-3-Cyano-4’-nitrostilbene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of (Z)-3-Cyano-4’-nitrostilbene in its various applications depends on its chemical structure. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence. The presence of the cyano and nitro groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Cyano-4’-nitrostilbene: The (E)-isomer has the cyano and nitro groups on opposite sides of the double bond, leading to different physical and chemical properties.

    4-Cyano-4’-nitrostilbene: Lacks the (Z)-configuration, which affects its reactivity and applications.

    3-Cyano-4’-aminostilbene: A reduction product of (Z)-3-Cyano-4’-nitrostilbene with different chemical properties.

Uniqueness

(Z)-3-Cyano-4’-nitrostilbene is unique due to its (Z)-configuration, which influences its electronic properties and reactivity. This configuration can lead to different photophysical behaviors compared to its (E)-isomer, making it valuable in specific applications such as organic electronics and fluorescent probes.

Properties

CAS No.

159394-72-6

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

3-[(Z)-2-(4-nitrophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4-

InChI Key

TUDDRKKJHAHZAS-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C\C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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